molecular formula C23H22N4O3S2 B2824079 N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-60-7

N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2824079
CAS No.: 1021119-60-7
M. Wt: 466.57
InChI Key: IREDJKRMBGPJAJ-UHFFFAOYSA-N
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Description

N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK), a key subfamily of mitogen-activated protein kinases (MAPKs) [https://www.guidechem.com/encyclopedia/313567-52-2-desc.html]. The JNK signaling pathway is a critical mediator of cellular stress responses, regulating processes such as apoptosis, inflammation, and proliferation [https://www.ncbi.nlm.nih.gov/books/NBK482314/]. This compound is structurally related to well-characterized pyrazolopyridine scaffolds designed for high JNK affinity and cellular permeability. Its primary research value lies in its utility as a chemical probe to dissect the complex roles of JNK in various disease models, particularly in neuroscience for studying neuronal death and in immunology for investigating inflammatory pathways. By selectively inhibiting JNK-mediated phosphorylation events, this compound enables researchers to elucidate the contribution of this kinase to stress-induced signaling cascades and to evaluate its potential as a therapeutic target in conditions like neurodegenerative diseases, ischemia-reperfusion injury, and autoimmune disorders.

Properties

IUPAC Name

N-benzyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-15-21-18(23(28)24-13-16-6-3-2-4-7-16)12-19(20-8-5-10-31-20)25-22(21)27(26-15)17-9-11-32(29,30)14-17/h2-8,10,12,17H,9,11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREDJKRMBGPJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

Pyrazolo[3,4-b]pyridine derivatives share a common heterocyclic core but differ in substituents, leading to divergent physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (Positions) Melting Point (°C) Yield (%) Key Spectroscopic Data (IR, NMR) Reference
Target Compound N-Benzyl, 1-(1,1-dioxidotetrahydrothiophen-3-yl), 3-methyl, 6-(thiophen-2-yl) Not reported Not reported Not available N/A
1-(4-Fluorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (40) 1-(4-Fluorobenzyl), N-(tetrahydro-2H-pyran-4-yl) 186–189 98 IR: 1652 cm⁻¹ (amide C=O); Rf = 0.20 (EtOAc/hexane 1:1)
1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (39) 1-(4-Fluorobenzyl), N-(thiophen-2-ylmethyl) 129 95 IR: 1659 cm⁻¹ (amide C=O); Rf = 0.27 (EtOAc/hexane 3:7)
6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1006329-03-8) 6-cyclopropyl, 3-methyl, N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl], 1-phenyl Not reported Not reported Not available

Key Observations

Impact of Sulfone vs. Ether Groups :

  • The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) enhances polarity compared to the tetrahydro-2H-pyran-4-yl (cyclic ether) in compound 40 . Sulfones typically exhibit higher metabolic stability and aqueous solubility.

Thiophene vs. Benzyl Substituents :

  • The 6-(thiophen-2-yl) group in the target compound contrasts with the 1-phenyl group in 1006329-03-8 . Thiophene’s smaller size and lower steric hindrance may improve binding in sterically constrained targets.

Carboxamide Position :

  • Carboxamide at position 4 (target) vs. position 3 (compounds 39 and 40 ) alters hydrogen-bonding geometry. Position 4 carboxamides may better align with catalytic residues in kinase targets.

Synthetic Efficiency :

  • Yields for analogs like 39 (95%) and 40 (98%) suggest efficient coupling reactions under standard conditions . The target compound’s synthesis may face challenges due to steric bulk from the benzyl and sulfone groups.

Spectroscopic Trends

  • IR Spectroscopy : All carboxamide-containing analogs show strong C=O stretches near 1650–1660 cm⁻¹ .
  • NMR Data : For compound 2d (a tetrahydroimidazo[1,2-a]pyridine analog), ¹H NMR signals at δ 7.2–8.1 ppm confirm aromatic protons, while δ 4.2–5.1 ppm corresponds to ester groups .

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